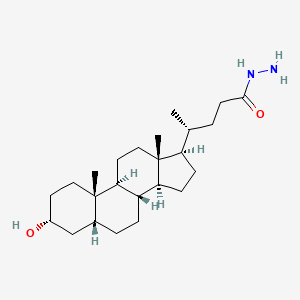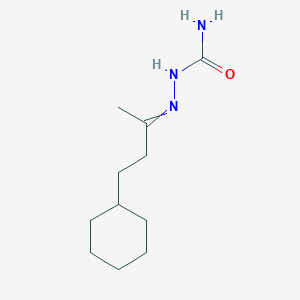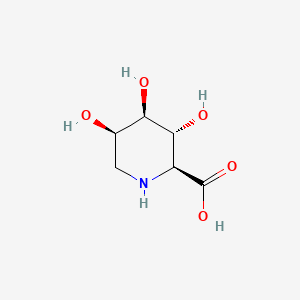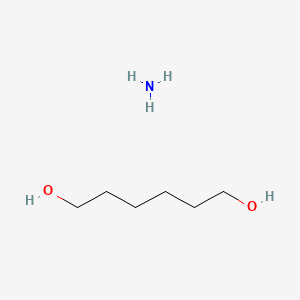
Bis(1-aziridinyl) ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-aziridinyl) ketone is a unique compound characterized by the presence of two aziridine rings attached to a central carbonyl group Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts significant reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-aziridinyl) ketone typically involves the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents. The reaction is selective to the amide carbonyl at low temperatures (−78°C), yielding 2-aziridinyl ketones . Another method involves the aziridination of vinyl ketones using SESN3 in the presence of a Ru(CO)-salen complex, providing enantiopure aziridinyl ketones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, focusing on optimizing reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1-aziridinyl) ketone undergoes various chemical reactions, including nucleophilic ring-opening, oxidation, and substitution reactions. The strained aziridine rings make the compound highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as benzylamine can open the aziridine ring, leading to the formation of amino alcohols.
Oxidation: Oxidizing agents like tert-butyl hypochlorite can convert aziridinyl ketones to chloro derivatives.
Substitution: Reactions with organolithium reagents can yield symmetrical and unsymmetrical aziridinyl carbinols.
Major Products: The major products formed from these reactions include amino alcohols, chloro derivatives, and aziridinyl carbinols, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(1-aziridinyl) ketone has several applications in scientific research:
Industry: Its use in the synthesis of complex organic molecules makes it valuable in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of bis(1-aziridinyl) ketone involves the nucleophilic ring-opening of the aziridine rings. The strained three-membered ring is highly reactive towards nucleophiles, leading to the formation of various products. The compound can also form aziridinium ions in the presence of protic or Lewis acids, which further react with nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-tosylaziridine: Another aziridine derivative used in nucleophilic ring-opening reactions.
Aziridinyl carbinols: Formed from the reaction of aziridinyl ketones with organolithium reagents.
Uniqueness: Bis(1-aziridinyl) ketone is unique due to the presence of two aziridine rings attached to a central carbonyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
64398-76-1 |
|---|---|
Molekularformel |
C5H8N2O |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
bis(aziridin-1-yl)methanone |
InChI |
InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |
InChI-Schlüssel |
XTSFUENKKGFYNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)



